molecular formula C12H25ClN2O2 B593994 (R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride CAS No. 1217449-00-7

(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

Cat. No. B593994
M. Wt: 264.794
InChI Key: LZARVVALJLDDLV-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1217449-00-7 . It has a molecular weight of 264.8 and its IUPAC name is tert-butyl (2R)-2-propyl-1-piperazinecarboxylate hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C12H25ClN2O2 . The InChI Code is 1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14 (10)11 (15)16-12 (2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m1./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Environmental Science and Toxicology

Research has been conducted on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-butyl compounds. These studies highlight the detection of SPAs in various environmental matrices and their potential toxic effects, including hepatic toxicity and endocrine disrupting effects. Future studies are suggested to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Pharmacology and Drug Development

Research on arylpiperazine derivatives, which are structurally related to the queried compound, has highlighted their clinical application in treating depression, psychosis, or anxiety. These studies explore the metabolism of these derivatives, including their transformation into metabolites with varying pharmacological effects. There is also an emphasis on the need for further exploration of these metabolites in pharmacological actions (Caccia, 2007).

Materials Science and Engineering

The chemical recycling of poly(ethylene terephthalate) (PET) has been reviewed, focusing on hydrolysis and glycolysis methods to recover pure monomers or produce value-added materials. This research is relevant to discussions on the recycling and repurposing of materials through chemical processes, which may involve compounds with tert-butyl groups as intermediates or catalysts (Karayannidis & Achilias, 2007).

Chromatography and Analytical Techniques

Hydrophilic interaction chromatography (HILIC) has been reviewed for its utility in separating polar, weakly acidic or basic samples, with emphasis on the properties of stationary phases used in this technique. This research could be relevant to the analysis and separation of compounds like "(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride" in complex mixtures (Jandera, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl (2R)-2-propylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZARVVALJLDDLV-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662473
Record name tert-Butyl (2R)-2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

CAS RN

1217449-00-7
Record name tert-Butyl (2R)-2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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